2-Benzyl-7-methyl-3-phenyl-1h-indole
Description
Properties
CAS No. |
6304-71-8 |
|---|---|
Molecular Formula |
C22H19N |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-benzyl-7-methyl-3-phenyl-1H-indole |
InChI |
InChI=1S/C22H19N/c1-16-9-8-14-19-21(18-12-6-3-7-13-18)20(23-22(16)19)15-17-10-4-2-5-11-17/h2-14,23H,15H2,1H3 |
InChI Key |
IYIWBHFXMFTRFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-methyl-3-phenyl-1h-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For example, the reaction of phenylhydrazine hydrochloride with a suitable ketone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently employed. These methods allow for the efficient synthesis of indole derivatives on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-7-methyl-3-phenyl-1h-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
2-Benzyl-7-methyl-3-phenyl-1h-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Benzyl-7-methyl-3-phenyl-1h-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission. Additionally, the compound may inhibit certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent pattern on the indole ring significantly impacts molecular properties. Below is a comparative analysis with two structurally related indole derivatives:
Table 1: Comparative Data for Selected Indole Derivatives
Key Observations :
- Lipophilicity : The benzyl and phenyl groups in the target compound enhance lipophilicity compared to analogs with polar substituents (e.g., carboxylic acid or methoxy groups). This property may improve blood-brain barrier penetration but reduce aqueous solubility.
- Crystallographic Behavior : Structural determination of such compounds often employs programs like SHELXL for refinement and ORTEP-III for graphical representation . For example, the phenyl and benzyl groups may induce specific torsion angles or intermolecular π-π interactions in the crystal lattice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
